4-(Ethoxymethoxy)benzaldehyde
Description
4-(Ethoxymethoxy)benzaldehyde (CAS: Not explicitly listed; Ref: 10-F647819) is an aromatic aldehyde derivative featuring an ethoxymethoxy (–OCH₂OCH₂CH₃) substituent at the para position of the benzaldehyde ring. This compound is primarily utilized as a building block in organic synthesis, particularly for constructing heterocyclic frameworks. Its ethoxymethoxy group enhances solubility in polar organic solvents compared to simpler alkoxy-substituted benzaldehydes, making it valuable in materials science and medicinal chemistry applications.
Properties
IUPAC Name |
4-(ethoxymethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-12-8-13-10-5-3-9(7-11)4-6-10/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEOCOHKXRVQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307512 | |
| Record name | 4-(Ethoxymethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128837-26-3 | |
| Record name | 4-(Ethoxymethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128837-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Ethoxymethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-hydroxybenzaldehyde with ethyl chloroformate in the presence of a base to form the ethoxymethoxy derivative .
Industrial Production Methods: Industrial production methods for 4-(Ethoxymethoxy)benzaldehyde are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(Ethoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The ethoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: 4-(Ethoxymethoxy)benzoic acid.
Reduction: 4-(Ethoxymethoxy)benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-(Ethoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-(Ethoxymethoxy)benzaldehyde involves its interaction with various molecular targets. It can act as an electrophile in nucleophilic addition reactions, where it reacts with nucleophiles to form addition products. The ethoxymethoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 4-(Ethoxymethoxy)benzaldehyde with structurally related benzaldehyde derivatives:
Key Observations :
- The ethoxymethoxy group in this compound introduces greater steric bulk and polarity compared to simple alkoxy groups (e.g., ethoxy), enhancing its utility in reactions requiring controlled solubility.
- 4-Benzyloxybenzaldehyde exhibits higher lipophilicity due to the benzyl group, favoring applications in hydrophobic matrices.
Nucleophilic Substitution :
- This compound can undergo nucleophilic aromatic substitution (NAS) under basic conditions, similar to 4-(4-Methoxyphenoxy)benzaldehyde. For example, potassium carbonate in DMSO facilitates ether cleavage or further functionalization.
- In contrast, 4-(Bromomethyl)benzaldehyde (CAS: 51359-78-5) is more reactive toward alkylation due to the bromomethyl group, enabling cross-coupling reactions.
Condensation Reactions :
- Like other benzaldehydes, this compound participates in Schiff base formation. For instance, 4-(Dimethylamino)benzaldehyde (compound III in ) forms hydrazones with bioactivity, whereas the ethoxymethoxy derivative may confer improved pharmacokinetic properties.
Biological Activity
4-(Ethoxymethoxy)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
This compound has the molecular formula . It is characterized by the presence of an ethoxymethoxy group attached to a benzaldehyde moiety, which may influence its biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by BenchChem reported its potential against various bacterial strains, suggesting that it could serve as a lead compound for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, studies have explored the anticancer potential of this compound. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, a study highlighted its effectiveness against breast cancer cell lines, where it induced apoptosis and inhibited cell growth .
Case Study: Anticancer Effects
A specific case study involved treating MCF-7 breast cancer cells with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM.
Table 2: Effects on MCF-7 Cell Viability
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 85 |
| 50 | 60 |
| 100 | 30 |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may act by inhibiting key enzymes involved in metabolic pathways or by modulating receptor activity related to cell growth and apoptosis.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications in the substituents on the benzene ring have been shown to improve potency against microbial and cancerous cells. For example, compounds with halogen substitutions exhibited increased antimicrobial efficacy .
Table 3: Structure-Activity Relationship (SAR)
| Derivative | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| Unmodified | 64 | >100 |
| 4-Bromo derivative | 16 | 45 |
| 4-Chloro derivative | 32 | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
